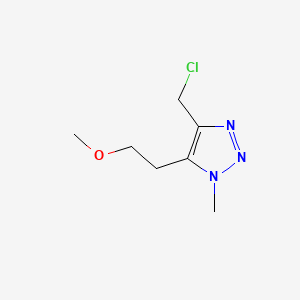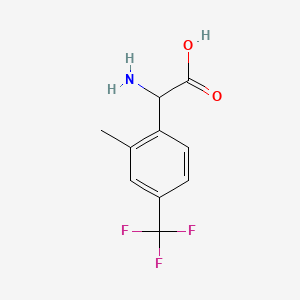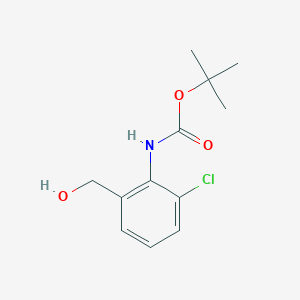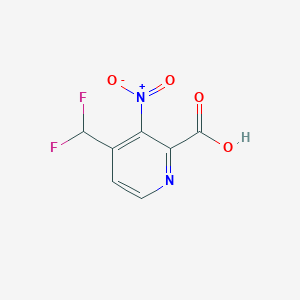
2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a hydroxyl group, an amino group, and a p-tolyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with p-tolualdehyde.
Aldol Condensation:
p-Tolualdehyde undergoes aldol condensation with glycine to form an intermediate.Hydroxylation: The intermediate is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group.
Amination: Finally, the compound is aminated to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the carboxylic acid to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of p-tolyl ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated amino acid derivatives.
Scientific Research Applications
2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxypropanoic acid: Lacks the p-tolyl group, making it less hydrophobic.
3-(p-Tolyl)propanoic acid: Lacks the amino and hydroxyl groups, reducing its reactivity.
2-(4-Methylphenyl)propanoic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Amino-3-hydroxy-3-(p-tolyl)propanoic acid is unique due to the presence of both amino and hydroxyl groups along with the p-tolyl group. This combination of functional groups provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-4-7(5-3-6)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14) |
InChI Key |
RMWURLFCLWEYML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


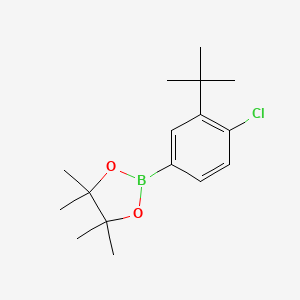

![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)
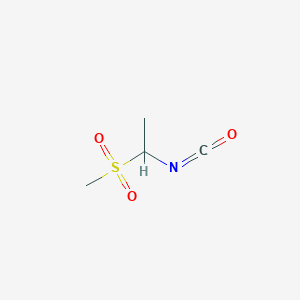

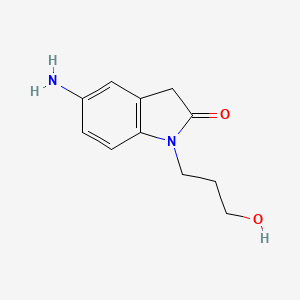
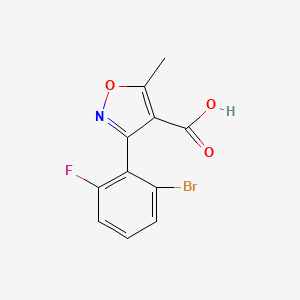
![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)

